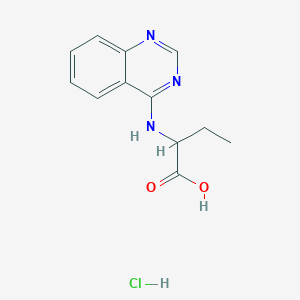

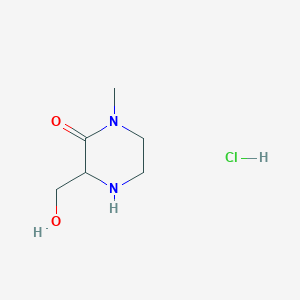

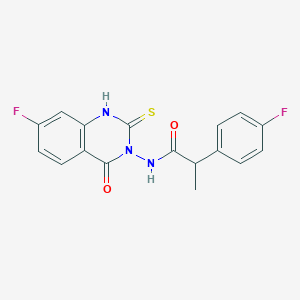

2-(Quinazolin-4-ylamino)-butyric acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Quinazolin-4-ylamino)-butyric acid hydrochloride and its derivatives often involves multi-step chemical reactions, including cyclization, amidation, and halogenation. For instance, one study describes the synthesis of 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives through ceric ammonium nitrate oxidation and chlorine displacement reactions, highlighting the compound's role in developing kinase inhibitors (Wissner et al., 2005).

Aplicaciones Científicas De Investigación

Kinase Inhibition and Vascular Endothelial Growth Factor Receptor-2

A study by Wissner et al. (2005) found that derivatives of 2-(quinazolin-4-ylamino)-butyric acid hydrochloride, specifically 2-(quinazolin-4-ylamino)-[1,4]benzoquinone, act as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds inhibit VEGF-stimulated autophosphorylation in cells and display antitumor activity in vivo models (Wissner et al., 2005).

Antiviral Activity

Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino) methylphosphonates via microwave irradiation. These compounds showed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting their potential in antiviral applications (Luo et al., 2012).

Antitumor Activity

Research by Wang et al. (2012) synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines. Some compounds, particularly those with a small hydrophobic alkyl group on the piperidine ring, showed potent antitumor activities, with significant in vivo antitumor activity observed in certain compounds (Wang et al., 2012).

Antimicrobial Activities

Myangar and Raval (2012) synthesized novel azetidinyl-3-quinazolin-4-one hybrids, which demonstrated promising antimicrobial activity against gram-positive and gram-negative bacteria. Some compounds also exhibited potent antitubercular activity (Myangar & Raval, 2012).

Other Biological Activities

- Kelarev et al. (2004) synthesized a series of 2-substituted and 2,3-disubstituted quinazolin-4-ones containing sterically hindered phenol residues, which are significant for their potential pharmaceutical applications (Kelarev et al., 2004).

- Okuda et al. (2011) developed N-(quinazolin-4-yl)amidine derivatives, which showed inhibitory activity against pentosidine formation, an advanced glycation end product, suggesting potential for treating age-related diseases (Okuda et al., 2011).

Propiedades

IUPAC Name |

2-(quinazolin-4-ylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZOUTFEZZDSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)